Cas no 1379841-08-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid structure
1379841-08-3 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
CAS No:1379841-08-3
MF:C26H23NO6
Molecular Weight:445.463927507401
CID:6383081
PubChem ID:165737867

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 1379841-08-3
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
    • EN300-6746449
    • インチ: 1S/C26H23NO6/c1-32-25(30)17-8-6-7-16(13-17)14-23(24(28)29)27-26(31)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,27,31)(H,28,29)
    • InChIKey: AQAWAHWPCHEVPW-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC1C=CC=C(C(=O)OC)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 445.15253745g/mol
  • 同位素质量: 445.15253745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 689
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • XLogP3: 4.5

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6746449-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
0.25g
$1814.0 2025-03-13
Enamine
EN300-6746449-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
10.0g
$8480.0 2025-03-13
Enamine
EN300-6746449-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
0.1g
$1735.0 2025-03-13
Enamine
EN300-6746449-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
2.5g
$3865.0 2025-03-13
Enamine
EN300-6746449-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
1.0g
$1971.0 2025-03-13
Enamine
EN300-6746449-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
0.5g
$1893.0 2025-03-13
Enamine
EN300-6746449-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
0.05g
$1657.0 2025-03-13
Enamine
EN300-6746449-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
1379841-08-3 95.0%
5.0g
$5719.0 2025-03-13

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acidに関する追加情報

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1379841-08-3, known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative, and is characterized by its intricate structure involving a fluorenylmethyloxycarbonyl (Fmoc) group and a methoxycarbonyl-substituted phenyl group. The Fmoc group is a well-known protecting group in peptide synthesis, while the methoxycarbonyl substituent adds further functional complexity to the molecule.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The Fmoc group, in particular, has been extensively utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an invaluable tool in the synthesis of bioactive peptides and proteins. Moreover, the presence of the methoxycarbonyl phenyl group introduces additional electronic and steric effects, which can influence the molecule's reactivity and bioavailability.

From a structural perspective, the compound features a central propanoic acid backbone with two key substituents: an Fmoc-amino group at position 2 and a methoxycarbonyl phenyl group at position 3. The Fmoc-amino group acts as a protective moiety during peptide synthesis, ensuring that only the desired amino terminus is available for reaction. Meanwhile, the methoxycarbonyl phenyl group serves as an electron-withdrawing substituent, potentially enhancing the molecule's ability to participate in various chemical reactions or biological interactions.

Recent advancements in computational chemistry have enabled researchers to predict the physical and chemical properties of such compounds with unprecedented accuracy. For instance, molecular modeling studies have revealed that this compound exhibits favorable solubility profiles and metabolic stability, making it a promising candidate for drug delivery systems. Additionally, its ability to form stable amide bonds with other amino acids suggests its utility in constructing complex peptide libraries for high-throughput screening.

In terms of applications, this compound has found utility in both academic research and industrial settings. In academia, it serves as a model compound for studying peptide folding mechanisms and enzyme-substrate interactions. In industry, it is employed as an intermediate in the synthesis of biopharmaceuticals and agrochemicals. Furthermore, its unique structure makes it an attractive candidate for exploring novel synthetic methodologies or catalytic transformations.

One area where this compound has garnered significant attention is its role in combinatorial chemistry. By incorporating this compound into combinatorial libraries, researchers can rapidly generate diverse sets of peptides or small molecules for screening against various biological targets. The Fmoc group's compatibility with standard coupling reagents facilitates this process, while the methoxycarbonyl phenyl group introduces functional diversity into the library.

Another promising avenue is its application in materials science. The compound's ability to form self-assembled monolayers or nanostructured films has been explored for use in sensors or electronic devices. Its hydrophobicity imparted by the fluorenyl moiety could also be leveraged for creating water-repellent surfaces or encapsulating hydrophobic drugs.

Looking ahead, ongoing research aims to optimize the synthesis of this compound further while exploring its potential applications in emerging fields such as nanotechnology and green chemistry. By harnessing its unique properties and functionalities, scientists hope to unlock new possibilities for advancing human health and sustainable development.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd